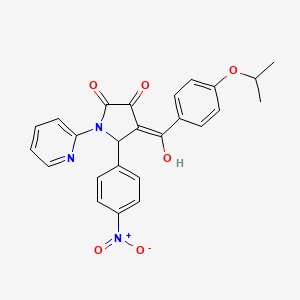![molecular formula C19H28N2O2 B5302445 N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}cyclohexanecarboxamide](/img/structure/B5302445.png)
N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}cyclohexanecarboxamide, commonly known as MPCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPCC is a potent and selective inhibitor of the transient receptor potential melastatin 8 (TRPM8) channel, which is involved in several physiological and pathological processes.
作用機序
MPCC is a selective inhibitor of the N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}cyclohexanecarboxamide channel, which is a member of the transient receptor potential (TRP) family of ion channels. N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}cyclohexanecarboxamide channels are involved in several physiological processes, including thermoregulation, pain sensation, and cold-induced vasodilation. The activation of N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}cyclohexanecarboxamide channels leads to the influx of calcium ions, which triggers downstream signaling pathways. MPCC binds to the N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}cyclohexanecarboxamide channel and inhibits its activity, leading to a decrease in calcium influx and downstream signaling.
Biochemical and Physiological Effects
MPCC has been shown to have several biochemical and physiological effects. In preclinical studies, MPCC has been shown to have analgesic and anti-inflammatory properties. MPCC has also been shown to inhibit the growth and proliferation of cancer cells. In addition, MPCC has been shown to have a role in thermoregulation and cold-induced vasodilation.
実験室実験の利点と制限
MPCC has several advantages for lab experiments. It is a potent and selective inhibitor of the N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}cyclohexanecarboxamide channel, which allows for the specific targeting of this channel in experiments. MPCC has also been optimized for high yields and purity, which ensures consistent results in experiments. However, MPCC has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not well understood. In addition, MPCC has not been extensively studied in humans, and its safety profile is not well established.
将来の方向性
MPCC has several potential future directions for research. It could be further studied for its potential applications in pain management, inflammation, and cancer treatment. MPCC could also be used as a tool compound to study the role of N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}cyclohexanecarboxamide channels in various physiological and pathological processes. In addition, the development of new compounds that target N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}cyclohexanecarboxamide channels could be explored, based on the structure of MPCC. Finally, the safety and long-term effects of MPCC could be further studied in humans.
合成法
The synthesis of MPCC involves the reaction of 4-hydroxy-N-(4-piperidinyl) benzamide with cyclohexanecarboxylic acid chloride in the presence of triethylamine. The reaction yields MPCC as a white solid with a purity of over 99%. The synthesis method has been optimized to ensure high yields and purity of MPCC.
科学的研究の応用
MPCC has been extensively studied for its potential applications in various fields of research. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties. MPCC has been used in several preclinical studies to investigate its effects on pain, inflammation, and cancer. In addition, MPCC has been used as a tool compound to study the role of N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}cyclohexanecarboxamide channels in various physiological and pathological processes.
特性
IUPAC Name |
N-[4-(1-methylpiperidin-4-yl)oxyphenyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-21-13-11-18(12-14-21)23-17-9-7-16(8-10-17)20-19(22)15-5-3-2-4-6-15/h7-10,15,18H,2-6,11-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCWKSNWLYDUPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=CC=C(C=C2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(1-Methylpiperidin-4-YL)oxy]phenyl}cyclohexanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R*,4R*)-4-(hydroxymethyl)-1-[(4,6,7-trimethyl-1-benzofuran-3-yl)acetyl]-3-piperidinol](/img/structure/B5302377.png)
![[1,1-dimethyl-2-oxo-2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)ethyl]amine dihydrochloride](/img/structure/B5302379.png)
![ethyl 1-[4-(4-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5302387.png)
![3-[3-(4-amino-1-piperidinyl)-3-oxopropyl]-3-benzyl-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride](/img/structure/B5302395.png)
![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N,1-dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5302401.png)
![1-(2-fluorophenyl)-4-{[(4-methylphenyl)sulfonyl]acetyl}piperazine](/img/structure/B5302411.png)
![(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)-N,N-dimethylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridine-1(2H)-carboxamide](/img/structure/B5302415.png)
![{1-[2-(2'-butyl-1H,1'H-2,4'-biimidazol-1-yl)ethyl]piperidin-2-yl}methanol](/img/structure/B5302420.png)
![2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone](/img/structure/B5302422.png)
![4-(4-{[4-(2,6-dimethyl-4-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5302428.png)

![N-[2-(1H-pyrazol-1-yl)benzyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5302449.png)
![6-[2-(2-bromophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5302465.png)
![7,7,9-trimethyl-2-phenyl-1,2,4-triazaspiro[4.5]decan-3-one](/img/structure/B5302466.png)